Cas no 2172127-01-2 (benzyl N-({1-(chlorosulfonyl)methylcyclopentyl}(phenyl)methyl)carbamate)

benzyl N-({1-(chlorosulfonyl)methylcyclopentyl}(phenyl)methyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-({1-(chlorosulfonyl)methylcyclopentyl}(phenyl)methyl)carbamate
- benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}(phenyl)methyl)carbamate
- 2172127-01-2
- EN300-1440678
-
- Inchi: 1S/C21H24ClNO4S/c22-28(25,26)16-21(13-7-8-14-21)19(18-11-5-2-6-12-18)23-20(24)27-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,24)
- InChI Key: XKHOXNBMUJKMPD-UHFFFAOYSA-N
- SMILES: ClS(CC1(C(C2C=CC=CC=2)NC(=O)OCC2C=CC=CC=2)CCCC1)(=O)=O
Computed Properties
- Exact Mass: 421.1114571g/mol
- Monoisotopic Mass: 421.1114571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 600
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 80.8Ų
benzyl N-({1-(chlorosulfonyl)methylcyclopentyl}(phenyl)methyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1440678-0.1g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}(phenyl)methyl)carbamate |
2172127-01-2 | 0.1g |
$1660.0 | 2023-06-06 | ||
Enamine | EN300-1440678-0.5g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}(phenyl)methyl)carbamate |
2172127-01-2 | 0.5g |
$1811.0 | 2023-06-06 | ||
Enamine | EN300-1440678-5.0g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}(phenyl)methyl)carbamate |
2172127-01-2 | 5g |
$5470.0 | 2023-06-06 | ||
Enamine | EN300-1440678-2500mg |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}(phenyl)methyl)carbamate |
2172127-01-2 | 2500mg |
$3696.0 | 2023-09-29 | ||
Enamine | EN300-1440678-2.5g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}(phenyl)methyl)carbamate |
2172127-01-2 | 2.5g |
$3696.0 | 2023-06-06 | ||
Enamine | EN300-1440678-1000mg |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}(phenyl)methyl)carbamate |
2172127-01-2 | 1000mg |
$1887.0 | 2023-09-29 | ||
Enamine | EN300-1440678-0.05g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}(phenyl)methyl)carbamate |
2172127-01-2 | 0.05g |
$1584.0 | 2023-06-06 | ||
Enamine | EN300-1440678-500mg |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}(phenyl)methyl)carbamate |
2172127-01-2 | 500mg |
$1811.0 | 2023-09-29 | ||
Enamine | EN300-1440678-0.25g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}(phenyl)methyl)carbamate |
2172127-01-2 | 0.25g |
$1735.0 | 2023-06-06 | ||
Enamine | EN300-1440678-100mg |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}(phenyl)methyl)carbamate |
2172127-01-2 | 100mg |
$1660.0 | 2023-09-29 |
benzyl N-({1-(chlorosulfonyl)methylcyclopentyl}(phenyl)methyl)carbamate Related Literature
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
Additional information on benzyl N-({1-(chlorosulfonyl)methylcyclopentyl}(phenyl)methyl)carbamate
Introduction to Benzyl N-({1-(chlorosulfonyl)methylcyclopentyl}(phenyl)methyl)carbamate (CAS No. 2172127-01-2)
Benzyl N-({1-(chlorosulfonyl)methylcyclopentyl}(phenyl)methyl)carbamate, a compound with the chemical identifier CAS No. 2172127-01-2, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its benzyl and N-(chlorosulfonyl)methylcyclopentyl substituents, has garnered considerable attention for its potential applications in drug development and medicinal chemistry.
The compound's unique architecture, featuring a phenyl moiety linked to a cyclopentyl ring, makes it a promising candidate for further exploration in synthetic organic chemistry. The presence of a carbamate functional group further enhances its versatility, enabling various chemical modifications that could be exploited in the design of novel therapeutic agents.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with neurological disorders. The structural features of Benzyl N-({1-(chlorosulfonyl)methylcyclopentyl}(phenyl)methyl)carbamate suggest that it may interact with specific targets within the central nervous system, making it a valuable asset in the quest to discover new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Recent studies have highlighted the importance of molecular diversity in drug discovery pipelines. The complex scaffold of Benzyl N-({1-(chlorosulfonyl)methylcyclopentyl}(phenyl)methyl)carbamate aligns well with this principle, offering a rich starting point for structure-activity relationship (SAR) studies. By systematically modifying its functional groups, researchers can fine-tune its pharmacological properties to optimize efficacy and minimize side effects.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are employed to construct the desired framework efficiently. These methodologies underscore the compound's complexity and the sophistication required to produce it on an industrial scale.
Evaluation of Benzyl N-({1-(chlorosulfonyl)methylcyclopentyl}(phenyl)methyl)carbamate in preclinical models has revealed intriguing pharmacological profiles. Initial findings indicate that it exhibits moderate affinity for certain neurotransmitter receptors, suggesting potential as an agonist or antagonist in therapeutic contexts. Further investigation is needed to fully elucidate its mechanism of action and therapeutic potential.
The compound's stability under various storage conditions is another critical factor that must be addressed before it can be considered for clinical use. Stability studies have been conducted to assess its shelf life under different temperatures and humidity levels, providing valuable data for formulation development. These efforts are essential to ensure that the drug remains effective and safe throughout its intended use period.
In conclusion, Benzyl N-({1-(chlorosulfonyl)methylcyclopentyl}(phenyl)methyl)carbamate represents a compelling example of how innovative molecular design can lead to the discovery of new therapeutic agents. Its unique structural features and promising pharmacological properties make it a cornerstone in ongoing research efforts aimed at addressing unmet medical needs. As scientific understanding continues to evolve, this compound is poised to play a significant role in the development of next-generation pharmaceuticals.
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